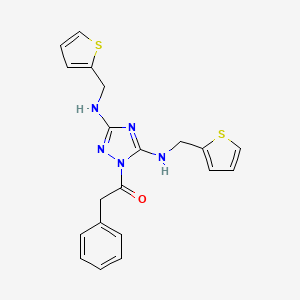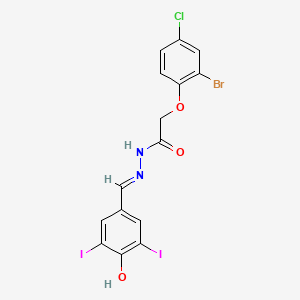![molecular formula C22H27ClN2O B6058315 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP is a synthetic compound that has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
作用机制
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. It has been found to have an impact on the release of dopamine and other neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been found to have various biochemical and physiological effects, including an impact on the release of dopamine and other neurotransmitters. It has also been found to have an impact on the reward pathway in the brain, which can affect addictive behaviors.
实验室实验的优点和局限性
One advantage of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is that it has been well-studied and has a known mechanism of action. This can make it easier for researchers to design experiments and interpret their results. However, one limitation of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is that it can be difficult to obtain and is relatively expensive compared to other compounds.
未来方向
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is the potential use of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in the treatment of addiction and other neurological disorders. Additionally, there is ongoing research into the mechanism of action of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and how it interacts with other compounds in the brain. Finally, there is interest in developing new compounds that are similar to 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide but have different properties, which could lead to the development of new treatments for various disorders.
合成方法
The synthesis of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a complex process that involves several steps. One of the most common methods for synthesizing 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is through a reaction between 3-chlorophenylacetonitrile and N-phenethylpiperidine-3-carboxamide. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the resulting product is purified through column chromatography.
科学研究应用
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been studied for its potential use in scientific research in various fields. It has been found to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of addiction, as it has been found to have an impact on the reward pathway in the brain.
属性
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c23-20-9-4-8-19(16-20)11-12-22(26)24-21-10-5-14-25(17-21)15-13-18-6-2-1-3-7-18/h1-4,6-9,16,21H,5,10-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLUXBXOGHFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)

![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)

![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)